Cas no 1806754-39-1 (Methyl 4-methoxy-3-methyl-2-(trifluoromethoxy)pyridine-5-acetate)

Methyl 4-methoxy-3-methyl-2-(trifluoromethoxy)pyridine-5-acetate is a fluorinated pyridine derivative with a versatile structure, combining methoxy, methyl, and trifluoromethoxy substituents. This compound is particularly valuable in pharmaceutical and agrochemical research due to its electron-withdrawing trifluoromethoxy group, which enhances metabolic stability and bioavailability. The ester functionality at the 5-position allows for further derivatization, making it a useful intermediate in synthetic chemistry. Its well-defined reactivity profile and stability under various conditions make it suitable for applications in heterocyclic synthesis and drug discovery. The compound’s structural features contribute to its potential as a building block for bioactive molecules, particularly in the development of enzyme inhibitors or receptor modulators.
Methyl 4-methoxy-3-methyl-2-(trifluoromethoxy)pyridine-5-acetate structure
1806754-39-1 structure
商品名:Methyl 4-methoxy-3-methyl-2-(trifluoromethoxy)pyridine-5-acetate
CAS番号:1806754-39-1
MF:C11H12F3NO4
メガワット:279.212493896484
CID:4813638

Methyl 4-methoxy-3-methyl-2-(trifluoromethoxy)pyridine-5-acetate 化学的及び物理的性質

名前と識別子

    • Methyl 4-methoxy-3-methyl-2-(trifluoromethoxy)pyridine-5-acetate
    • インチ: 1S/C11H12F3NO4/c1-6-9(18-3)7(4-8(16)17-2)5-15-10(6)19-11(12,13)14/h5H,4H2,1-3H3
    • InChIKey: UFWIMEFBEVVKGZ-UHFFFAOYSA-N
    • ほほえんだ: FC(OC1C(C)=C(C(=CN=1)CC(=O)OC)OC)(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 8
  • 重原子数: 19
  • 回転可能化学結合数: 5
  • 複雑さ: 311
  • トポロジー分子極性表面積: 57.6
  • 疎水性パラメータ計算基準値(XlogP): 2.5

Methyl 4-methoxy-3-methyl-2-(trifluoromethoxy)pyridine-5-acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029087273-1g
Methyl 4-methoxy-3-methyl-2-(trifluoromethoxy)pyridine-5-acetate
1806754-39-1 97%
1g
$1,549.60 2022-03-31

Methyl 4-methoxy-3-methyl-2-(trifluoromethoxy)pyridine-5-acetate 関連文献

Methyl 4-methoxy-3-methyl-2-(trifluoromethoxy)pyridine-5-acetateに関する追加情報

Methyl 4-methoxy-3-methyl-2-(trifluoromethoxy)pyridine-5-acetate (CAS No. 1806754-39-1): A Comprehensive Overview

Methyl 4-methoxy-3-methyl-2-(trifluoromethoxy)pyridine-5-acetate, identified by its CAS number 1806754-39-1, is a compound of significant interest in the field of pharmaceutical chemistry. This pyridine derivative exhibits a unique structural framework that has garnered attention for its potential applications in drug development and synthetic chemistry. The presence of multiple functional groups, including methoxy, methyl, and trifluoromethoxy substituents, contributes to its diverse chemical properties and reactivity.

The compound's molecular structure, characterized by a pyridine core with acetic acid esterification at the 5-position, makes it a versatile intermediate in organic synthesis. The trifluoromethoxy group, in particular, introduces electron-withdrawing effects that can influence the compound's electronic properties and interactions with biological targets. This feature has been exploited in the design of novel molecules with enhanced binding affinity and selectivity.

In recent years, there has been growing interest in the development of fluorinated pyridines due to their favorable pharmacokinetic profiles and improved metabolic stability. Methyl 4-methoxy-3-methyl-2-(trifluoromethoxy)pyridine-5-acetate aligns with this trend, offering a promising scaffold for the discovery of new therapeutic agents. Its structural motifs are reminiscent of several known bioactive compounds, suggesting potential utility in the design of drugs targeting various diseases.

One of the most compelling aspects of this compound is its role as a building block in medicinal chemistry. The combination of methoxy and trifluoromethoxy groups provides multiple points for functionalization, enabling chemists to tailor the molecule's properties for specific applications. For instance, these substituents can be used to modulate lipophilicity, solubility, and binding interactions with biological receptors.

Recent studies have highlighted the importance of trifluoromethoxy-containing compounds in drug discovery. The electron-withdrawing nature of the trifluoromethoxy group can enhance binding affinity by stabilizing negative charges on aromatic rings or heterocyclic systems. This effect has been observed in several drug candidates that have entered clinical trials, underscoring the value of fluorinated moieties in medicinal chemistry.

The synthesis of Methyl 4-methoxy-3-methyl-2-(trifluoromethoxy)pyridine-5-acetate presents an interesting challenge due to the complexity of its structure. However, advances in synthetic methodologies have made it more accessible than ever before. Modern techniques such as palladium-catalyzed cross-coupling reactions and fluorination methods have streamlined the process, allowing for efficient production at scale.

In addition to its synthetic utility, this compound has shown promise in preliminary biological evaluations. Early studies suggest that it may exhibit inhibitory activity against certain enzymes and receptors relevant to human health. While further research is needed to fully elucidate its pharmacological profile, these findings are encouraging and warrant further investigation.

The pharmaceutical industry continues to seek innovative compounds that can address unmet medical needs. Methyl 4-methoxy-3-methyl-2-(trifluoromethoxy)pyridine-5-acetate represents a valuable asset in this pursuit, offering a unique combination of structural features that make it an attractive candidate for drug development. Its potential applications span across multiple therapeutic areas, making it a compound worth monitoring in future research endeavors.

The future of fluorinated pyridines as pharmaceutical intermediates looks bright, with Methyl 4-methoxy-3-methyl-2-(trifluoromethoxy)pyridine-5-acetate leading the way. As synthetic chemistry continues to evolve and our understanding of biological systems deepens, compounds like this one will play an increasingly important role in the discovery and development of new medicines.

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